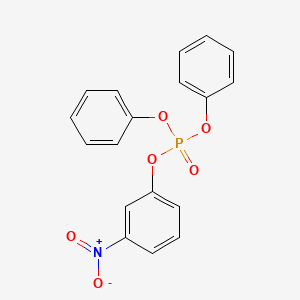
5-(2,2-Dibromoethenyl)pyrimidine-2,4(1H,3H)-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(2,2-Dibromovinyl)-uracil: is a synthetic organic compound that belongs to the class of halogenated uracils It is characterized by the presence of a dibromovinyl group attached to the uracil ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 5-(2,2-dibromovinyl)-uracil typically involves the halogenation of uracil derivatives. One common method is the reaction of uracil with dibromoethylene in the presence of a suitable catalyst. The reaction conditions often include the use of solvents such as dichloromethane and temperatures ranging from 0°C to room temperature.
Industrial Production Methods: Industrial production of 5-(2,2-dibromovinyl)-uracil may involve large-scale halogenation processes using continuous flow reactors. These methods ensure consistent product quality and higher yields. The use of automated systems and advanced catalysts can further optimize the production process.
Análisis De Reacciones Químicas
Types of Reactions: 5-(2,2-Dibromovinyl)-uracil undergoes various chemical reactions, including:
Substitution Reactions: The dibromovinyl group can be substituted with other functional groups using nucleophilic reagents.
Reduction Reactions: The compound can be reduced to form less halogenated derivatives.
Oxidation Reactions: Oxidation can lead to the formation of more complex structures.
Common Reagents and Conditions:
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar solvents.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products:
- Substitution reactions can yield various substituted uracil derivatives.
- Reduction reactions typically produce partially dehalogenated uracils.
- Oxidation reactions can lead to the formation of uracil-based polymers or other complex molecules.
Aplicaciones Científicas De Investigación
Chemistry: 5-(2,2-Dibromovinyl)-uracil is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex molecules and polymers.
Biology: In biological research, this compound is studied for its potential antiviral and anticancer properties. Its ability to interact with nucleic acids makes it a candidate for drug development.
Medicine: The compound’s halogenated structure is of interest in medicinal chemistry for the design of new therapeutic agents. It is explored for its potential to inhibit viral replication and cancer cell growth.
Industry: In the industrial sector, 5-(2,2-dibromovinyl)-uracil is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and electronic materials.
Mecanismo De Acción
The mechanism of action of 5-(2,2-dibromovinyl)-uracil involves its interaction with biological macromolecules. The dibromovinyl group can form covalent bonds with nucleophilic sites in proteins and nucleic acids, leading to the inhibition of their function. This compound may also interfere with enzymatic pathways, disrupting cellular processes and leading to cell death.
Comparación Con Compuestos Similares
5-Bromovinyl-uracil: Similar structure but with a single bromine atom.
5-Iodovinyl-uracil: Contains an iodine atom instead of bromine.
5-(2,2-Dibromovinyl)-2’-deoxyuridine: A nucleoside analog with similar antiviral properties.
Uniqueness: 5-(2,2-Dibromovinyl)-uracil is unique due to the presence of two bromine atoms in the vinyl group, which enhances its reactivity and potential biological activity. This compound’s distinct structure allows for specific interactions with biological targets, making it a valuable tool in research and industrial applications.
Propiedades
Número CAS |
61135-31-7 |
|---|---|
Fórmula molecular |
C6H4Br2N2O2 |
Peso molecular |
295.92 g/mol |
Nombre IUPAC |
5-(2,2-dibromoethenyl)-1H-pyrimidine-2,4-dione |
InChI |
InChI=1S/C6H4Br2N2O2/c7-4(8)1-3-2-9-6(12)10-5(3)11/h1-2H,(H2,9,10,11,12) |
Clave InChI |
OXUGALGJCVZFLW-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C(=O)NC(=O)N1)C=C(Br)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2,4-Diphenylbicyclo[3.2.1]octa-2,6-diene](/img/structure/B14596484.png)
![1-[(Z)-Cyano-NNO-azoxy]-4-nitrobenzene](/img/structure/B14596488.png)



![2-[(2H-1,3-Benzodioxol-5-yl)methanesulfinyl]-1-oxo-1lambda~5~-pyridine](/img/structure/B14596507.png)


![Octahydro-3H-imidazo[1,5-a]azepine-3-thione](/img/structure/B14596533.png)
![2-{(E)-[(5-Methylthiophen-2-yl)methylidene]amino}-4-nitrophenol](/img/structure/B14596538.png)
![N-[(2-Fluorophenyl)methyl]-N'-prop-2-en-1-ylthiourea](/img/structure/B14596554.png)



